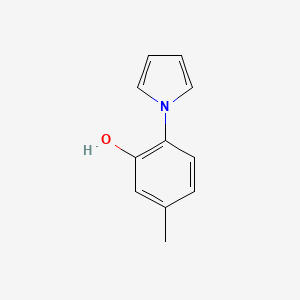

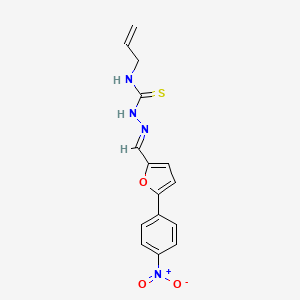

![molecular formula C16H21N3O2S B5563554 4-(methoxymethyl)-6-methyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5563554.png)

4-(methoxymethyl)-6-methyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thienopyridine core, with various functional groups attached at different positions. These include a methoxymethyl group at the 4-position, a methyl group at the 6-position, and a piperidinylcarbonyl group at the 2-position .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the reactivity of its functional groups. For instance, the amine group might undergo reactions typical of amines, such as acylation or alkylation. The carbonyl group could be involved in various reactions such as reduction or nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For instance, the presence of polar functional groups like the amine and carbonyl groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Development of Photolabile Protecting Groups

Research by Yueh et al. (2015) highlights the optimization of 9-Hydroxymethylxanthene derivatives as photolabile protecting groups for amines in flow chemistry, showing excellent deprotection yields. This work suggests the potential use of similar thienopyridine derivatives in the protection and deprotection of amines, contributing to advancements in multistep continuous-flow synthesis, including compounds with piperazinylcarbonyl-piperidine structures, which might encompass the compound of interest (Yueh, Voevodin, & Beeler, 2015).

Reactions with Nucleophiles

The work by Reynolds, Vanallan, and Petropoulos (1970) explores how specific pyridine derivatives react with primary amines under mild conditions to form complex heterocycles, indicative of the versatility of these compounds in creating structurally diverse molecules. This research sheds light on the potential chemical reactivity and applications of 4-(methoxymethyl)-6-methyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine in synthesizing novel heterocyclic compounds (Reynolds, Vanallan, & Petropoulos, 1970).

Asymmetric Synthesis and Catalysis

Research by Leyendecker and Laucher (1983) on (2S,4R)-hydroxyproline derivatives as ligands in chiral copper complexes achieving up to 75% e.e. in β-methylation of chalcone emphasizes the importance of such compounds in asymmetric catalysis. This indicates potential applications of structurally related thienopyridine derivatives in enantioselective synthesis, highlighting their role in the development of chiral catalysts (Leyendecker & Laucher, 1983).

Synthesis of Natural Products and Alkaloids

The total synthesis of the naturally occurring piperidine alkaloid (−)-pinidinone by Csatayová et al. (2010), employing a diastereoselective cyclization step, showcases the utility of piperidine and related structures in the synthesis of complex natural products. This demonstrates the compound's potential application in the synthesis of bioactive molecules and natural product analogues (Csatayová, Špánik, Ďurišová, & Szolcsányi, 2010).

Advanced Materials and Polymer Synthesis

Devaine-Pressing, Dawe, and Kozak (2015) discuss the copolymerization of cyclohexene oxide and carbon dioxide catalyzed by amine-bis(phenolate) chromium(III) complexes, leading to the production of low molecular weight polycarbonates. This suggests potential applications of related thienopyridine compounds in the field of polymer chemistry, particularly in the development of sustainable polymers and materials (Devaine-Pressing, Dawe, & Kozak, 2015).

Orientations Futures

Propriétés

IUPAC Name |

[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-10-8-11(9-21-2)12-13(17)14(22-15(12)18-10)16(20)19-6-4-3-5-7-19/h8H,3-7,9,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNNYBWGXRDHNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C(SC2=N1)C(=O)N3CCCCC3)N)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-4-methoxymethyl-6-methylthieno[2,3-b]pyridin-2-yl)(piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

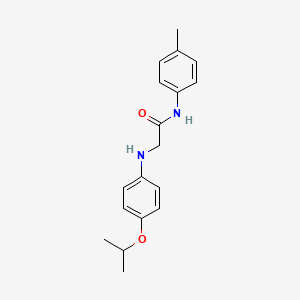

![2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5563491.png)

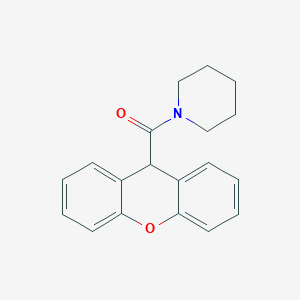

![4-ethyl-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5563500.png)

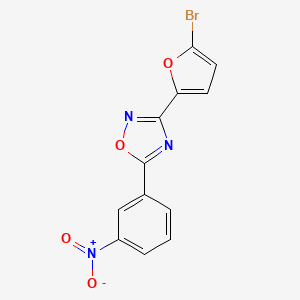

![N-(3-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5563510.png)

![1-(3-methylbutanoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5563517.png)

![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563530.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5563542.png)

![4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinesulfonamide](/img/structure/B5563558.png)

![3-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5563563.png)

![3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine](/img/structure/B5563570.png)